molecular formula C8H13BN2O3 B14072190 (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid

(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid

Cat. No.: B14072190
M. Wt: 196.01 g/mol
InChI Key: NKIITOXSVDCTMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at 0°C .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of boronic acids in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield boronic esters or boranes, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its propoxy group provides additional steric and electronic effects that can influence the reaction outcomes, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H13BN2O3

Molecular Weight

196.01 g/mol

IUPAC Name

(4-methyl-2-propoxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H13BN2O3/c1-3-4-14-8-10-5-7(9(12)13)6(2)11-8/h5,12-13H,3-4H2,1-2H3

InChI Key

NKIITOXSVDCTMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)OCCC)(O)O

Origin of Product

United States

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